molecular formula C12H23NS2 B6630294 N-(3-methylsulfanylcyclohexyl)thian-3-amine

N-(3-methylsulfanylcyclohexyl)thian-3-amine

Cat. No.: B6630294
M. Wt: 245.5 g/mol
InChI Key: IASYHQUOWUOGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylsulfanylcyclohexyl)thian-3-amine is a chemical compound that features a cyclohexyl ring substituted with a methylsulfanyl group and a thian-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate the desired product .

Industrial Production Methods

Industrial production of N-(3-methylsulfanylcyclohexyl)thian-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylsulfanylcyclohexyl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the thian-3-amine moiety.

    Substitution: The cyclohexyl ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the cyclohexyl ring.

Scientific Research Applications

N-(3-methylsulfanylcyclohexyl)thian-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-methylsulfanylcyclohexyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(3-methylsulfanylcyclohexyl)thian-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-methylsulfanylcyclohexyl)thian-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NS2/c1-14-12-6-2-4-10(8-12)13-11-5-3-7-15-9-11/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASYHQUOWUOGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC(C1)NC2CCCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.